The synthesis of plantaricin S occurs during the growth phase of Lactobacillus plantarum in MRS broth supplemented with sodium chloride. Optimal production is noted during log-phase cultures under unregulated pH conditions. The bacteriocin is sensitive to proteolytic enzymes, indicating that it is a proteinaceous compound. Ultrafiltration studies reveal that plantaricin S exists as multimolecular aggregates, with the smallest active form ranging between 3 to 10 kilodaltons. In sodium dodecyl sulfate-polyacrylamide gel electrophoresis, it migrates as a peptide of approximately 2.5 kilodaltons .
Plantaricin S is composed of two peptides: Pls-α (27 residues) and Pls-β (26 residues). NMR spectroscopy has been employed to elucidate the three-dimensional structure of these peptides in membrane-mimicking environments. The peptides are unstructured in aqueous solutions but adopt helical conformations in the presence of solvents like trifluoroethanol and dodecylphosphocholine micelles. Specific motifs within the peptides, such as GxxxG and SxxxG, are critical for their antimicrobial activity due to their role in helix-helix interactions .
Plantaricin S exhibits a bactericidal mode of action that is nonbacteriolytic, meaning it kills bacteria without lysing them. The bacteriocin's activity is influenced by its structural integrity; modifications to key residues can significantly impair its antimicrobial efficacy. The mechanism involves interaction with bacterial membranes, leading to disruption and ultimately cell death .
The mechanism by which plantaricin S exerts its antibacterial effects primarily involves membrane permeabilization. The two peptides interact with the lipid bilayer of target bacteria, forming pores that disrupt cellular integrity and function. This action is facilitated by the amphipathic nature of the peptides, allowing them to insert into membranes effectively. Studies have shown that specific amino acid substitutions can alter this interaction, underscoring the importance of structural motifs in determining activity .
Plantaricin S possesses several notable physical and chemical properties:
These properties make plantaricin S suitable for various applications in food preservation where thermal processing may occur .
Plantaricin S has significant potential in several scientific fields:
The ongoing research into plantaricin S aims to enhance its application scope by improving production methods and understanding its mechanisms further .
Plantaricin S (Pls) was first isolated from Lactobacillus plantarum LPCO10 (reclassified as Lactiplantibacillus plantarum) during studies of olive fermentation microbiota in Southern Spain. Initial research in 1995 identified it as a two-peptide bacteriocin produced by wild-type strains that conferred ecological advantages during vegetable fermentation [2] [8]. Genetic characterization revealed the plsA and plsB genes encoding the precursor peptides Pls-α and Pls-β, organized within the Pls operon. This operon was present in 100% of bacteriocin-producing L. plantarum strains from olive fermentations but absent in non-producer strains, indicating horizontal gene transfer adaptation to competitive environments [2].
Taxonomic reclassification placed producer strains within Lactiplantibacillus plantarum subsp. plantarum, specifically lineage C—the deepest ancestral branch characterized by conserved plnEFI operons lacking mobile genetic elements [9]. Unlike lineages A and B, which show extensive bacteriocin gene diversification or pseudogenization, lineage C maintains the ancestral genetic architecture for plantaricin S production. This conservation reflects evolutionary stability in niche adaptation, as evidenced by the absence of Pls genes in the sister subspecies L. plantarum subsp. argentoratensis or related species like L. paraplantarum [9]. The ecological distribution of Pls-producing strains correlates with fermented plant matrices, suggesting co-evolution with plant-derived microbial communities.
Plantaricin S belongs to Class IIb bacteriocins, defined by the requirement for two distinct peptides (Pls-α and Pls-β) acting synergistically for optimal antimicrobial activity. This classification is based on:
The synergy mechanism involves structural complementarity between the peptides. NMR studies in DPC micelles revealed:
Mutational analysis demonstrates these motifs are critical for function. Substituting glycine residues in Pls-α (G9L or G13L) or serine/glycine in Pls-β (S17L or G21L) reduced antimicrobial activity by >90%. This confirms that helix-helix interactions mediated by small amino acid motifs enable pore formation in target membranes [8] [10]. Pls shares structural homology with muricidin (40–50% sequence identity), and cross-activity studies reveal functional complementarity between their α and β peptides, further supporting conserved interaction mechanisms [8].
Table 1: Structural Characteristics of Plantaricin S Peptides
Peptide | Amino Acid Sequence | Molecular Weight (Da) | Structural Features | Key Functional Motifs |
---|---|---|---|---|
Pls-α | MKFLSILFTAVVAVVQAQAQPTA | 2,998 | α-helix (residues 8–24) with central loop | G⁹xxxG¹³ |
Pls-β | MKKLLFISLVLSVMAQAQAQPTA | 2,843 | Amphiphilic α-helix (residues 7–23) | S¹⁷xxxG²¹ |
Table 2: Antimicrobial Spectrum of Plantaricin S
Target Microorganisms | Activity Level | Ecological Relevance |
---|---|---|
Lactobacillus plantarum strains | High inhibition | Intraspecies competition |
Lactobacillus arabinosus | High inhibition | Vegetable fermentation niche |
Enterococcus faecalis | Moderate inhibition | Olive fermentation spoilage control |
Pediococcus pentosaceus | Low inhibition | Broad-spectrum activity |
Listeria monocytogenes | Not inhibited | Narrow target range |
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